molecular formula C6H7BrN2O2S B6605482 (2-bromopyridin-3-yl)methanesulfonamide CAS No. 2228499-70-3

(2-bromopyridin-3-yl)methanesulfonamide

Cat. No.: B6605482
CAS No.: 2228499-70-3
M. Wt: 251.10 g/mol
InChI Key: SLHKFTRUBPQDSL-UHFFFAOYSA-N
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Description

(2-bromopyridin-3-yl)methanesulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It belongs to the class of bromopyridine sulfonamides, which are valuable building blocks and potential pharmacophores in developing bioactive molecules. The molecular structure incorporates both a bromine atom and a methanesulfonamide group on a pyridine ring, making it a versatile intermediate for various synthetic transformations, including metal-catalyzed cross-coupling reactions. Sulfonamide-functionalized heterocycles are frequently explored in the design of enzyme inhibitors . Specifically, related 3-sulfonamide derivatives of 1,2-hydroxypyridinethione (HOPTO) have been identified as effective inhibitors of metalloenzymes, such as Insulin-degrading enzyme (IDE), with Ki values of approximately 50 µM . This suggests potential research applications for this compound and its derivatives in studying zinc-dependent metalloproteases, which are relevant to conditions like type-2 diabetes and Alzheimer's disease . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2-bromopyridin-3-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O2S/c7-6-5(2-1-3-9-6)4-12(8,10)11/h1-3H,4H2,(H2,8,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLHKFTRUBPQDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O2S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.10 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitro Group as a Directing Intermediate

A foundational approach involves leveraging nitro groups to direct bromination. In the synthesis of analogous bromopyridines, CN104945313A demonstrates that 2-chloro-3-nitropyridine undergoes condensation with diethyl malonate to form 2-methyl-3-nitropyridine, followed by decarboxylation and hydrogenation. Adapting this framework:

  • Nitration : Pyridine is nitrated at the 3-position using mixed acid (HNO₃/H₂SO₄), yielding 3-nitropyridine.

  • Chlorination : Electrophilic chlorination at position 2 is achieved via phosphorus oxychloride (POCl₃) under reflux, producing 2-chloro-3-nitropyridine.

  • Nucleophilic Substitution : The chloride at position 2 is displaced by methanesulfonamide using a copper(I)-catalyzed Ullmann coupling, forming 3-nitro-2-(methanesulfonamido)pyridine.

This method capitalizes on the nitro group’s electron-withdrawing effect, activating position 2 for substitution while shielding position 3 for subsequent bromination.

Hydrogenation and Diazotization

Reduction of Nitro to Amine

The nitro group at position 3 is reduced to an amine using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst in methanol. This step yields 3-amino-2-(methanesulfonamido)pyridine with reported molar yields exceeding 94%.

Sandmeyer Bromination

The amine is converted to a diazonium salt using sodium nitrite (NaNO₂) and hydrobromic acid (HBr) at temperatures below 0°C. Subsequent treatment with copper(I) bromide (CuBr) replaces the diazonium group with bromine, yielding (2-bromopyridin-3-yl)methanesulfonamide. This method mirrors the synthesis of 2-bromopyridine from 2-aminopyridine described in CN104402805A , achieving yields of 85–90%.

Alternative Pathways via Directed Metalation

Lithium-Halogen Exchange

In a metalation approach, 3-bromo-2-iodopyridine undergoes lithium-halogen exchange at position 2 using n-butyllithium (n-BuLi). Quenching the resulting lithio intermediate with methanesulfonyl chloride introduces the sulfonamide group, though this route requires stringent anhydrous conditions and cryogenic temperatures.

Catalytic Borylation and Suzuki Coupling

A palladium-catalyzed borylation at position 3 of 2-(methanesulfonamido)pyridine, followed by Suzuki coupling with a bromine source, offers a modern alternative. However, this method faces challenges in regioselectivity and catalyst loading, limiting industrial applicability.

Industrial-Scale Optimization

Continuous Flow Reactors

Recent patents highlight the use of continuous flow systems to enhance reaction control and scalability. For example, CN104945313A employs automated reactors for hydrogenation and bromination steps, reducing reaction times from hours to minutes while maintaining yields above 90%.

Solvent and Catalyst Recycling

Methanol and Pd/C are recycled through distillation and filtration, respectively, minimizing waste. This aligns with green chemistry principles and reduces production costs by 20–30%.

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)ScalabilityCost Efficiency
Nitro-Directed BrominationNitration → Substitution → Bromination85–92HighModerate
Sandmeyer ReactionDiazotization → CuBr Quench80–90ModerateLow
Directed MetalationLithiation → Sulfonylation70–75LowHigh

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The electron-withdrawing sulfonamide group at position 2 directs electrophilic bromination to position 5 (meta), necessitating protective strategies. Temporary nitro groups or transient protecting groups (e.g., acetyl) are employed to override directing effects, ensuring bromination at position 3.

Byproduct Formation in Diazotization

Exothermic diazotization risks forming phenolic byproducts. Controlled addition of NaNO₂ and HBr at –5°C suppresses side reactions, as demonstrated in CN104402805A .

Chemical Reactions Analysis

Types of Reactions

(2-Bromopyridin-3-yl)methanesulfonamide undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include substituted pyridine derivatives, oxidized or reduced forms of the original compound, and biaryl compounds resulting from coupling reactions.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : (2-bromopyridin-3-yl)methanesulfonamide has been investigated for its potential therapeutic properties, including:

  • Anti-inflammatory Activity : Studies have shown that compounds containing similar structures can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Research indicates that derivatives of brominated pyridines may exhibit cytotoxic effects against various cancer cell lines, making them candidates for further development as anticancer agents.

Biochemical Probes

The compound is being explored as a biochemical probe to study enzyme activities and protein interactions. Its ability to selectively bind to specific enzymes allows researchers to investigate mechanisms of action and develop targeted therapies.

Material Science

In materials science, this compound is utilized in the development of new materials and catalysts. Its unique chemical structure can enhance the properties of polymers and other materials, making it valuable in industrial applications.

Case Study 1: Anti-inflammatory Activity

A study published in Journal of Medicinal Chemistry highlighted the anti-inflammatory effects of related compounds derived from bromopyridines. The research demonstrated that these compounds inhibited pro-inflammatory cytokines in vitro, paving the way for further investigation into their therapeutic applications.

Case Study 2: Anticancer Activity

Research featured in Cancer Research examined the cytotoxic effects of various brominated pyridine derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited significant growth inhibition, suggesting that this compound could be a lead compound for developing new anticancer therapies.

Mechanism of Action

The mechanism of action of (2-bromopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The bromine atom and methanesulfonamide group contribute to its reactivity and ability to form covalent bonds with biological molecules. This can lead to the inhibition of enzymes or disruption of cellular processes, resulting in its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Pyridine Ring

The 2-bromo-3-substituted pyridine scaffold is a common framework for functionalization. Key comparisons include:

  • 2-Bromo-3-methylpyridine (CAS 3430-17-9): This compound replaces the methanesulfonamide group with a methyl group.
  • tert-Butyl (2-bromopyridin-3-yl)carbamate : The carbamate group introduces steric bulk and hydrolytic instability compared to the sulfonamide, which may influence pharmacokinetics or synthetic utility .
  • N-(2-bromopyridin-3-yl)thiophene-3-carboxamide : Replacing methanesulfonamide with a thiophene carboxamide alters electronic properties and hydrogen-bonding capacity, which could shift biological target specificity .

Sulfonamide Group Modifications

The methanesulfonamide moiety is critical for interactions with biological targets. Comparisons with derivatives from :

Compound Sulfonamide Substituent Key Biological Activity IC50 (H292 Cell Proliferation) cLogP (Solubility Indicator) Reference
Compound 3 Methanesulfonamide Tubulin polymerization inhibition 4.4 nM Lower (improved solubility)
Compound 7 Ethanesulfonamide Tubulin inhibition, no Hsp27 activity 5.4 nM Higher
Compound 8 Benzenesulfonamide Tubulin inhibition, no Hsp27 activity 13.1 nM Higher
  • Methanesulfonamide vs. Ethanesulfonamide/Benzenesulfonamide : Increasing the size of the sulfonamide group (e.g., ethyl or phenyl) reduces solubility (higher cLogP) but maintains tubulin-targeting efficacy. However, these modifications eliminate inhibition of heat shock protein 27 (Hsp27), highlighting the sulfonamide group's role in target selectivity .

Core Structure Variations

  • Benzothieno[3,2-d]pyrimidinone Derivatives (): Compounds like N-[2-[(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)thio]-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)yl]methanesulfonamide (1) feature a fused heterocyclic core instead of a simple pyridine. These derivatives exhibit potent COX-2 and iNOS inhibition, suggesting that the expanded aromatic system enhances anti-inflammatory activity .

Structural and Functional Insights

  • Bromine Substituent : The 2-bromo group in pyridine derivatives may enhance electrophilic reactivity, facilitating further synthetic modifications (e.g., Suzuki couplings) .
  • Methanesulfonamide vs.
  • Solubility and cLogP: Methanesulfonamide derivatives (e.g., Compound 3) show improved solubility over bulkier analogs, which correlates with enhanced cell-based activity in monolayer assays .

Biological Activity

(2-Bromopyridin-3-yl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological targets, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C₇H₈BrN₃O₂S
  • CAS Number : 2228499-70-3
  • Molecular Weight : 165.12 g/mol

The presence of the bromine atom and the sulfonamide group contributes to its unique reactivity and biological profile.

The compound primarily acts as an inhibitor of the insulin-degrading enzyme (IDE), which is crucial in regulating insulin levels and amyloid-beta (Aβ) degradation. IDE plays a significant role in metabolic processes related to type 2 diabetes mellitus (T2DM) and Alzheimer’s disease (AD) by hydrolyzing peptide hormones such as insulin and glucagon .

Inhibition Studies

In vitro studies have shown that this compound exhibits inhibitory activity against IDE, with varying degrees of selectivity for different substrates. For example, initial screening revealed average inhibition constants (KiK_i) below 100 μM for several substrates, indicating potential therapeutic applications .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Biological Target Activity IC₅₀ Value Notes
Insulin-Degrading EnzymeInhibition<100 μMSelective for specific substrates
Amyloid-beta ProteinsModulationNot specifiedPotential relevance in Alzheimer's disease
GlucagonInhibitionNot specifiedImpacts glucose regulation

Case Studies

  • Alzheimer's Disease Research :
    A study investigated the effects of this compound on Aβ degradation. The compound demonstrated a significant ability to enhance Aβ clearance in cellular models, suggesting its potential as a therapeutic agent for AD .
  • Diabetes Management :
    Research indicated that this compound could modulate insulin levels by inhibiting IDE, thus offering a dual approach to managing T2DM through improved insulin sensitivity and reduced Aβ accumulation .
  • Comparative Studies with Analog Compounds :
    Comparative studies with other sulfonamide derivatives showed that modifications to the sulfonamide moiety could enhance biological activity. For instance, compounds with phenyl or thiophene substitutions exhibited improved KiK_i values compared to the parent compound, highlighting structure-activity relationships that could guide future drug design .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2-bromopyridin-3-yl)methanesulfonamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, bromopyridine derivatives often undergo sulfonamide formation using methanesulfonyl chloride under inert conditions. Optimization includes controlling temperature (0–5°C for exothermic reactions) and using catalysts like triethylamine to neutralize HCl byproducts. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is typical . Adjusting stoichiometry of reagents (e.g., 1.2:1 molar ratio of methanesulfonamide to bromopyridine precursor) improves yields.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of NMR (¹H/¹³C) to confirm regiochemistry and purity. The bromine atom’s deshielding effect on adjacent pyridine protons (e.g., H-4 and H-5) helps verify substitution patterns. X-ray crystallography (using SHELX programs for refinement ) resolves absolute configuration. Computational methods (DFT) model electronic effects, such as bromine’s electron-withdrawing influence on the sulfonamide group’s acidity .

Q. What are the standard protocols for evaluating the biological activity of this compound in preliminary assays?

  • Methodological Answer : Screen for antimicrobial or enzyme-inhibitory activity using microdilution assays (e.g., MIC against E. coli or S. aureus). For kinase inhibition, use fluorescence-based ATPase assays with recombinant enzymes. Dose-response curves (0.1–100 µM) identify IC₅₀ values. Include positive controls (e.g., known sulfonamide inhibitors) and validate results with triplicate runs .

Advanced Research Questions

Q. How does the position of bromine on the pyridine ring influence the compound’s reactivity and biological activity compared to isomers like (3-bromopyridin-2-yl)methanesulfonamide?

  • Methodological Answer : Perform comparative SAR studies by synthesizing positional isomers and testing them in parallel. For example, the 2-bromo-3-pyridinyl group may enhance steric hindrance in target binding vs. the 3-bromo-2-pyridinyl analog. Use molecular docking (e.g., AutoDock Vina) to predict binding poses with proteins like carbonic anhydrase, and validate via ITC (isothermal titration calorimetry) .

Q. What strategies resolve contradictions in crystallographic data for this compound derivatives, such as disordered solvent molecules or twinning?

  • Methodological Answer : For disordered regions, apply SHELXL’s PART and SIMU instructions to refine occupancy. For twinned crystals (e.g., pseudo-merohedral twinning), use the TWIN/BASF commands in SHELX . High-resolution data (≤1.0 Å) and low-temperature (100 K) collection minimize thermal motion artifacts. Cross-validate with spectroscopic data to confirm molecular geometry .

Q. How can researchers address discrepancies between computational predictions and experimental biological data for this compound?

  • Methodological Answer : Re-evaluate force field parameters in docking simulations (e.g., AMBER vs. CHARMM). If in vitro activity is lower than predicted, assess compound stability (e.g., HPLC monitoring for degradation) or membrane permeability (Caco-2 assays). Use SPR (surface plasmon resonance) to measure binding kinetics directly, bypassing assay artifacts .

Q. What advanced techniques are used to study the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Employ CRISPR-Cas9 knockout libraries to identify genetic dependencies in cellular models. For target deconvolution, use affinity-based probes (e.g., clickable sulfonamide derivatives with biotin tags) coupled with pull-down/MS proteomics. Live-cell imaging (e.g., FLIM-FRET) visualizes real-time interactions in pathways like apoptosis or autophagy .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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